molecular formula C13H10N2O3S B3051146 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- CAS No. 313954-60-8

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-

Cat. No. B3051146
M. Wt: 274.3 g/mol
InChI Key: MAFGXXZOWRMNRP-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-” is a chemical compound with the molecular formula C12H8N2O2S. It is also known by other synonyms such as “3-(2’-Aminothiazolyl) coumarin” and "3-(2-AMINO-1,3-THIAZOL-4-YL)-2H-CHROMEN-2-ONE HYDROBROMIDE" .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyranone (coumarin) ring system, a thiazole ring, and a methoxy group. The benzopyranone and thiazole rings are fused together, and the methoxy group is attached to the benzopyranone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.27. Other properties such as melting point, boiling point, and density were not found in the available resources .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-17-8-2-3-11-7(4-8)5-9(12(16)18-11)10-6-19-13(14)15-10/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFGXXZOWRMNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358731
Record name 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-

CAS RN

313954-60-8
Record name 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 2
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 4
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 5
Reactant of Route 5
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 6
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-

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